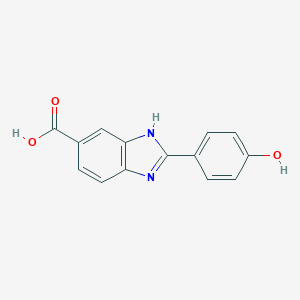
2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of benzoic acid, which is a type of aromatic carboxylic acid . It has a benzimidazole ring, which is a fused benzene and imidazole ring, and a phenolic group, which is a benzene ring with a hydroxyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For example, 4-Hydroxyphenylacetic acid and its analogues can be biosynthesized from lignin-related p-Coumaric and Ferulic Acids .Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But aromatic compounds like this often undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Based on the properties of similar compounds, it’s likely that this compound would be a solid at room temperature . It might be soluble in polar solvents like water, but without specific information, this is just a conjecture .科学的研究の応用
Antimicrobial Applications
Specific Scientific Field
Pharmaceutical Sciences and Microbiology
Methods of Application or Experimental Procedures
The synthesis of these amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions was carried out . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Results or Outcomes
These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
Biosynthesis of R-2-(4-hydroxyphenoxy)propionic Acid
Specific Scientific Field
Bioprocess and Biosystems Engineering
Summary of the Application
R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . R-HPPA could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .
Methods of Application or Experimental Procedures
An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed . The concentration of R-HPPA can be quantified according to the absorbance of the colored compound at a suitable wavelength of 570 nm .
Results or Outcomes
After optimization of the assay conditions, the high-throughput screening method was successfully used in identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity . A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants .
Biodegradation of Bisphenol A (BPA)
Specific Scientific Field
Environmental Biotechnology
Summary of the Application
Bisphenols (BPA) are widely used in the production of plastic items. Over the years, it has been identified as a key pollutant, which can leach into soil and water bodies, and could enter the food chain . Microorganisms play a key role in saving the environment by metabolizing and removing these toxic harmful chemicals .
Methods of Application or Experimental Procedures
BPA degrading bacterial strains are isolated using enrichment techniques in MSM medium containing BPA as a sole source of carbon and energy . The degradation of BPA is facilitated by the action of certain enzymes .
Results or Outcomes
Several bacterial isolates have shown the ability to degrade BPA, with two major metabolites reported: 2,3-bis(4-hydroxyphenyl)-1,2-propanediol and p-hydroxyphenacyl alcohol .
Acylation of Phenols and Amines
Specific Scientific Field
Organic Chemistry
Summary of the Application
4-Hydroxyphenylacetic acid, a compound with a similar structure, is used as a reagent in the acylation of phenols and amines . It is also used for fluorometric determination of oxidative enzymes .
Methods of Application or Experimental Procedures
The compound is used as a reagent in chemical reactions involving phenols and amines .
Results or Outcomes
The acylation of phenols and amines results in the formation of new compounds, expanding the range of potential applications for these substances .
Dispersibility and Stability of Magnetic Nanoparticles
Specific Scientific Field
Materials Science and Engineering
Summary of the Application
Magnetic nanoparticles (MNPs) have been widely utilized in a variety of fields including contrast enhancement in magnetic resonance imaging, magnetic field assisted transport entities, biomedicine, and separation of biological magnetic-triggered drug delivery . The use of MNPs in real-world applications is often limited by the lack of stable solutions of monodisperse NPs in appropriate solvents . Small-molecule ligands such as 4-hydroxybenzoic acid (HBA), 3-(4-hydroxyphenyl)propionic acid (HPP), and gallic acid (GAL) provide strong bonding with the MNP surfaces, hydrophilic termini to match the polarity of target solvents, and offer the potential for hydrogen-bonding interactions to facilitate incorporation into polymers and other media .
Methods of Application or Experimental Procedures
A facile one-pot ligand exchange reaction that is fast, efficient, and thorough for the synthesis of hydrophilic MNPs that are readily dispersed in polar organic and protic solvents (polarity index = 3.9−7.2) including alcohols, THF, DMF, and DMSO for years without precipitation .
Results or Outcomes
The creation of stable dispersions of NPs in solvents across the polarity spectrum opens up new applications and new processing windows for creating NP composites in a variety of host materials .
Synthesis of Diphenolic Acid
Specific Scientific Field
Green Chemistry and Sustainable Engineering
Summary of the Application
Diphenolic acid, or 4,4-bis(4-hydroxyphenyl)pentanoic acid, represents one of the potentially most interesting bio-products obtainable from the levulinic acid supply-chain . It represents a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues .
Methods of Application or Experimental Procedures
Diphenolic acid synthesis involves the condensation reaction between phenol and levulinic acid and requires the presence of a Brønsted acid as a catalyst .
Results or Outcomes
The regioselectivity of the reaction is a critical point because only the p, p ′-isomer is of industrial interest; thus, several strategies aiming at the improvement of the selectivity towards this isomer are considered . The future potential of adopting alkyl levulinates, instead of levulinic acid, as starting materials for the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates, is also briefly considered .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-10-4-1-8(2-5-10)13-15-11-6-3-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNKGDUQIIAXNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420618 |
Source


|
| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
CAS RN |
174533-98-3 |
Source


|
| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)
![2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B68779.png)

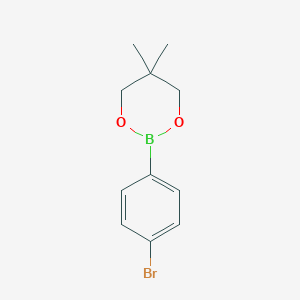
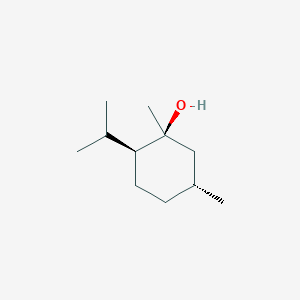

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)

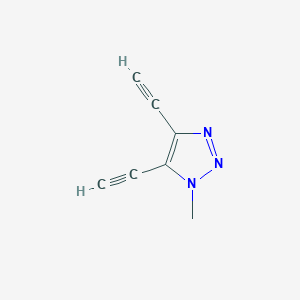

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)
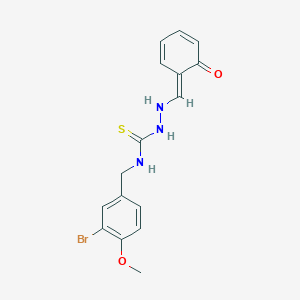

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)